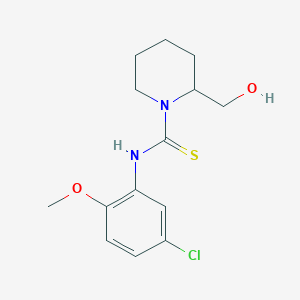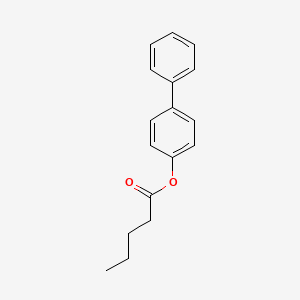![molecular formula C21H14Cl2N2O4 B4141283 N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are derived from the cannabis plant. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Wirkmechanismus
CP-47,497 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of this receptor leads to a variety of physiological effects, including pain relief, reduction of inflammation, and modulation of mood and appetite.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to modulate mood and appetite in animal models. It may also have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in lab experiments is its potency as a CB1 receptor agonist. This allows for precise modulation of the receptor, and can lead to more accurate and reproducible results. However, the use of synthetic cannabinoids such as CP-47,497 in lab experiments may also have limitations, as they may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are many potential future directions for research on CP-47,497 and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists, which may have fewer side effects than current compounds. Another area of research is the development of compounds that can modulate both the CB1 and CB2 receptors, which may have broader therapeutic applications. Finally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the body, and to develop safe and effective therapeutic agents based on these compounds.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as an analgesic, or pain-relieving agent. Studies have shown that CP-47,497 can effectively reduce pain in animal models, and may be useful in the treatment of chronic pain in humans.
Another area of research has focused on the potential anti-inflammatory effects of CP-47,497. Studies have shown that this compound can reduce inflammation in animal models, and may be useful in the treatment of inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4/c22-13-4-1-6-15(10-13)24(21(28)18-8-3-9-29-18)17-12-19(26)25(20(17)27)16-7-2-5-14(23)11-16/h1-11,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCITROBHTZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N(C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropyl-1-[(4-nitrophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141214.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![2-{[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4141222.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetic acid](/img/structure/B4141227.png)

![methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)